molecular formula C4H4N2O B169656 4-Hydroxypyridazine CAS No. 17417-57-1

4-Hydroxypyridazine

Cat. No. B169656
CAS RN: 17417-57-1
M. Wt: 96.09 g/mol
InChI Key: VHVUTJZQFZBIRR-UHFFFAOYSA-N
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Description

4-Hydroxypyridazine is a chemical compound . It is a derivative of pyridazine, which is a heterocycle containing two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyridazine derivatives, including 4-Hydroxypyridazine, has been explored in various studies . For instance, one method involves the use of copper sulfate pentahydrate and ethyl acetate in methanol, followed by the addition of phenylboronic acid . The reaction mixture is then heated and stirred under atmospheric pressure .


Molecular Structure Analysis

The pyridazine ring, which is a core part of 4-Hydroxypyridazine, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These unique physicochemical properties make it an attractive heterocycle for drug design .


Chemical Reactions Analysis

The pyridazine ring, inherent to 4-Hydroxypyridazine, has been utilized in medicinal chemistry against a range of biological targets and physiological effects . It has been used as a less lipophilic and advantageous substitute for the ubiquitous phenyl ring or deployed as a replacement for homologous azines and azoles .


Physical And Chemical Properties Analysis

The pyridazine ring, a key component of 4-Hydroxypyridazine, is known for its unique physicochemical properties . These include weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .

Safety And Hazards

Safety data sheets suggest that exposure to 4-Hydroxypyridazine should be avoided. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

1H-pyridazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c7-4-1-2-5-6-3-4/h1-3H,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVUTJZQFZBIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40902473
Record name NoName_1717
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40902473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxypyridazine

CAS RN

20733-10-2
Record name pyridazin-4-ol
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